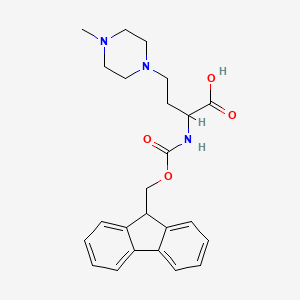
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is a synthetic organic molecule featuring both a fluorene and a piperazine moiety. This molecule possesses a wide array of applications in medicinal chemistry, biological research, and industrial processes due to its structural versatility and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid involves several strategic steps. The starting material is typically a fluorene derivative, which undergoes multiple steps of functionalization including carbonylation and amine protection with a methoxycarbonyl group. Piperazine derivatives are then introduced under controlled conditions, typically involving refluxing in the presence of base and an organic solvent like dichloromethane. Detailed reaction conditions include specific reagents like diisopropylethylamine and catalysts that ensure high yield and purity.
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using continuous flow processes to enhance reaction efficiency and safety. The use of automated reactors allows precise control over temperature, pressure, and reagent addition rates, leading to consistent batch quality and cost-effective manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: : 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form various derivatives, often using reagents like potassium permanganate.
Reduction: : Reduction typically requires hydrogenation in the presence of palladium on carbon.
Substitution: : Nucleophilic substitution reactions can occur at multiple sites, depending on the reagents used.
Common Reagents and Conditions: : Common reagents include strong bases for deprotonation, halogenating agents for introducing halides, and transition metal catalysts for facilitating complex transformations. Conditions often involve mild to moderate temperatures to preserve the integrity of the fluorene and piperazine rings.
Major Products: : The primary products formed from these reactions include various substituted fluorenes and piperazines, which can further undergo cyclization or polymerization.
Applications De Recherche Scientifique
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is extensively used in:
Chemistry: : As an intermediate in organic synthesis, especially for constructing complex molecular architectures.
Biology: : As a probe in studying enzyme activities and protein-ligand interactions due to its fluorescent properties.
Medicine: : Potential therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: : Used in the synthesis of advanced polymers and materials due to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. In biological systems, it may inhibit or activate pathways involved in cell signaling, apoptosis, or metabolic regulation. The presence of the piperazine ring enhances its binding affinity to target proteins, leading to more pronounced biological effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is unique due to its dual functional groups (fluorene and piperazine), which impart distinct chemical reactivity and biological activity. Similar compounds include:
9H-Fluoren-9-ylmethoxycarbonyl derivatives with different amine groups.
Piperazine-containing molecules with different substituents on the piperazine ring. The structural versatility of this compound makes it particularly valuable in a wide array of scientific and industrial applications.
There you have it: a detailed dive into the world of this compound! Pretty fascinating stuff, huh?
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-26-12-14-27(15-13-26)11-10-22(23(28)29)25-24(30)31-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQYBZJYCGHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)
![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)
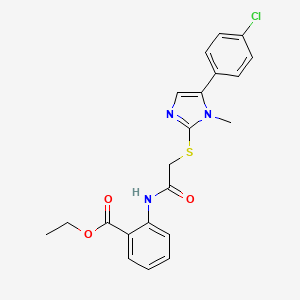
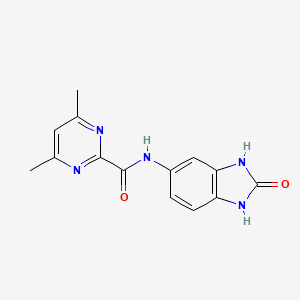
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)
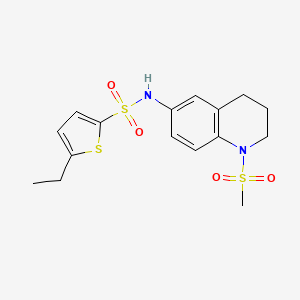
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)
![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)
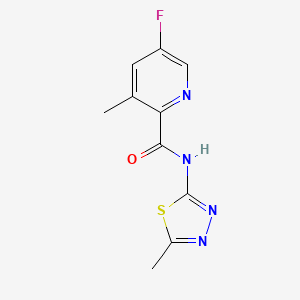
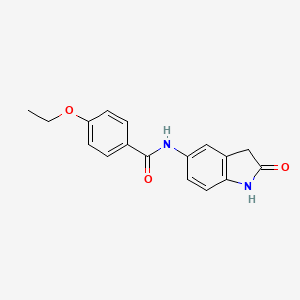
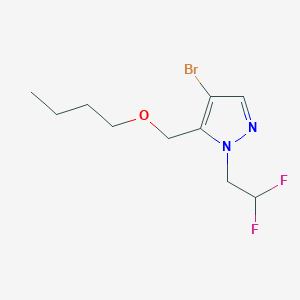
![5-[2-(2-bromophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2888804.png)
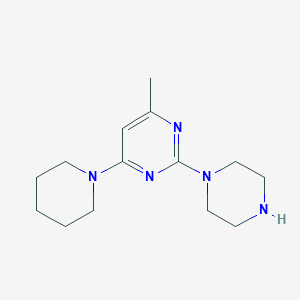
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
